Cas no 2228263-44-1 (1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine
- 2228263-44-1
- EN300-1974907
-
- インチ: 1S/C12H15F2NO2/c1-7-4-8(16-2)10(9(5-7)17-3)11(15)6-12(11,13)14/h4-5H,6,15H2,1-3H3
- InChIKey: PYSCKPGBAGBAHJ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C(=CC(C)=CC=1OC)OC)N)F
計算された属性
- せいみつぶんしりょう: 243.10708505g/mol
- どういたいしつりょう: 243.10708505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 44.5Ų
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974907-5g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 5g |
$4764.0 | 2023-09-16 | ||
Enamine | EN300-1974907-0.25g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 0.25g |
$1513.0 | 2023-09-16 | ||
Enamine | EN300-1974907-1.0g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 1g |
$1643.0 | 2023-05-31 | ||
Enamine | EN300-1974907-0.1g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 0.1g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-1974907-5.0g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 5g |
$4764.0 | 2023-05-31 | ||
Enamine | EN300-1974907-10g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 10g |
$7065.0 | 2023-09-16 | ||
Enamine | EN300-1974907-1g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 1g |
$1643.0 | 2023-09-16 | ||
Enamine | EN300-1974907-0.5g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 0.5g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1974907-0.05g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 0.05g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1974907-2.5g |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine |
2228263-44-1 | 2.5g |
$3220.0 | 2023-09-16 |
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amineに関する追加情報
Introduction to 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2228263-44-1)
1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine, identified by its CAS number 2228263-44-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring substituted with fluorine atoms and an aromatic phenyl group modified with methoxy and methyl groups. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine consists of a cyclopropane core flanked by a phenyl ring that is further functionalized with two methoxy groups at the 2 and 6 positions, and a methyl group at the 4 position. The presence of fluorine atoms at the 2,2 positions of the cyclopropane ring introduces additional electronic and steric effects that can influence the compound's biological activity. This structural motif is particularly interesting because it combines elements that are known to enhance binding affinity and selectivity in biological targets.
In recent years, there has been growing interest in the development of novel compounds featuring cyclopropane rings due to their unique chemical properties. Cyclopropane moieties are known to exhibit high reactivity and can be incorporated into drug molecules to improve their pharmacokinetic profiles. The fluorine atoms in 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine further enhance its potential as a pharmacophore by influencing electronic distributions and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents. The aromatic phenyl ring, modified with methoxy and methyl groups, suggests that it may interact with biological targets in a manner similar to other phenyl derivatives that have shown promise in clinical trials. For instance, compounds with similar structural features have been investigated for their roles in modulating enzyme activity and receptor binding. The combination of these structural elements makes 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine a valuable scaffold for further medicinal chemistry investigations.
Recent research has highlighted the importance of fluorinated cyclopropanes in drug discovery. Studies have demonstrated that these compounds can exhibit enhanced binding affinities and improved metabolic stability compared to their non-fluorinated counterparts. The fluorine atoms in 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine are likely to contribute to these properties by increasing electron density in specific regions of the molecule, thereby enhancing interactions with biological targets.
The synthesis of 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functionalization of the aromatic moiety. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high yields and purity. Techniques such as transition-metal-catalyzed reactions and cross-coupling strategies have been particularly useful in achieving the desired functionalization patterns.
From a computational chemistry perspective, 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine offers an intriguing system for studying molecular interactions. Quantum mechanical calculations can provide insights into its electronic structure and potential binding modes with biological targets. These computational studies can guide experimental efforts by predicting favorable interactions and identifying key structural features that contribute to biological activity.
The potential applications of 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine extend beyond traditional pharmaceuticals. Its unique structure makes it a candidate for use in materials science and agrochemicals, where similar molecular motifs have shown promise. For example, derivatives of this compound could be explored for their ability to interact with specific enzymes or receptors involved in plant growth regulation or disease resistance.
In conclusion, 1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine (CAS No. 2228263-44-1) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features combine elements known to enhance biological activity, making it a valuable scaffold for drug discovery efforts. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will undoubtedly play an important role in future research endeavors.
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